molecular formula C20H19N3O4S B2482574 1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946221-09-6

1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2482574
CAS No.: 946221-09-6
M. Wt: 397.45
InChI Key: ADGJFWKIDJBODW-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a carboxamide group, and sulfonamide functionality. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.

    Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the dihydropyridine intermediate with an appropriate amine or amide under dehydrating conditions.

    Attachment of the 4-methylphenylmethyl group: This step involves the alkylation of the dihydropyridine intermediate with a 4-methylbenzyl halide in the presence of a base.

    Introduction of the sulfonamide group: The final step involves the sulfonation of the phenyl ring using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, the sulfonamide group may interact with bacterial enzymes, leading to antimicrobial activity. The dihydropyridine ring may interact with calcium channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-methylphenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide: Lacks the sulfonamide group.

    1-[(4-methylphenyl)methyl]-2-oxo-N-(4-methylphenyl)-1,2-dihydropyridine-3-carboxamide: Contains a methyl group instead of a sulfonamide group.

    1-[(4-methylphenyl)methyl]-2-oxo-N-(4-chlorophenyl)-1,2-dihydropyridine-3-carboxamide: Contains a chlorine atom instead of a sulfonamide group.

Uniqueness

1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-14-4-6-15(7-5-14)13-23-12-2-3-18(20(23)25)19(24)22-16-8-10-17(11-9-16)28(21,26)27/h2-12H,13H2,1H3,(H,22,24)(H2,21,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGJFWKIDJBODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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